molecular formula C19H24N4O2 B2619974 N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203332-98-2

N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2619974
CAS No.: 1203332-98-2
M. Wt: 340.427
InChI Key: AUMILCSVFSXGOV-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a cyclopentyl group, a furan ring, a pyridazine ring, and a piperidine ring, making it a subject of interest for researchers exploring novel chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring is formed through a condensation reaction.

    Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a furan boronic acid or stannane.

    Cyclopentyl Group Addition: The cyclopentyl group is often introduced through an alkylation reaction using cyclopentyl halides.

    Piperidine Ring Formation: The piperidine ring is typically formed through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO₄)

    Reducing Agents: Pd/C, sodium borohydride (NaBH₄)

    Coupling Reagents: EDCI, HATU, DCC

Major Products

    Oxidation: Furanones

    Reduction: Dihydropyridazines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its versatility makes it valuable for various applications in materials science and engineering.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate a receptor by mimicking the natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
  • N-cyclopentyl-1-(6-(pyridin-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
  • N-cyclopentyl-1-(6-(benzofuran-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(20-15-4-1-2-5-15)14-9-11-23(12-10-14)18-8-7-16(21-22-18)17-6-3-13-25-17/h3,6-8,13-15H,1-2,4-5,9-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMILCSVFSXGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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